5-Methyl-1H-indazol-4-ol
Overview
Description
5-Methyl-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation . Other targets include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
It’s known that indazole derivatives can inhibit the activity of their targets, leading to various downstream effects . For example, the inhibition of COX-2 can reduce the production of prostaglandins, molecules that play a key role in the inflammatory response .
Biochemical Pathways
The inhibition of cox-2 by some indazole derivatives can affect the arachidonic acid pathway, leading to a reduction in the production of prostaglandins . This can have downstream effects on inflammation and pain perception.
Result of Action
The inhibition of cox-2 by some indazole derivatives can lead to a reduction in the production of prostaglandins, which can have effects at the molecular and cellular levels, including a reduction in inflammation .
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-indazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of Rho kinase, which is involved in regulating the cytoskeleton and cell motility . Additionally, this compound has shown interactions with mitotic kinase TTK, which plays a crucial role in cell division . These interactions suggest that this compound can influence cellular processes by modulating enzyme activities.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to inhibit cell growth in colon and melanoma cell lines, indicating its potential as an anticancer agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to act as a 5-HT2 receptor agonist, affecting serotonin signaling pathways . This interaction can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors and enzymes, such as Rho kinase and mitotic kinase TTK, leading to their inhibition . This inhibition can result in altered cellular functions, including changes in cytoskeletal dynamics and cell division. Additionally, this compound’s role as a 5-HT2 receptor agonist suggests that it can modulate serotonin signaling pathways, influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, such as prolonged inhibition of cell growth and modulation of signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as inhibition of tumor growth and modulation of signaling pathways . At higher doses, toxic or adverse effects have been observed, including cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites . These metabolic processes can affect the compound’s efficacy and toxicity. Additionally, this compound’s influence on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues. Understanding the transport and distribution mechanisms of this compound can aid in optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy. For example, this compound’s presence in the cytoplasm or nucleus can influence its ability to modulate signaling pathways and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo a cyclization reaction to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
5-Methyl-1H-indazol-4-ol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A parent compound with a similar structure but without the methyl and hydroxyl groups.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
5-Hydroxy-1H-indazole: A compound with a hydroxyl group at the 5-position, similar to 5-Methyl-1H-indazol-4-ol but without the methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and hydroxyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-1H-indazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-7-6(8(5)11)4-9-10-7/h2-4,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQJQJPZYLGUPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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